![molecular formula C21H26ClN3O3S B2736935 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021218-00-7](/img/structure/B2736935.png)
2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
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Description
2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a chemical compound with potential therapeutic applications. It is a member of the sulfonamide class of drugs, which are known to have a wide range of pharmacological effects.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-Inflammatory Agent
A derivative of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide showed DPPH radical scavenging activity, indicating potential as an antioxidant. It also exhibited analgesic and anti-inflammatory activities in vivo, which could be explored for therapeutic applications in pain management and inflammation control (Nayak et al., 2014).
Antibacterial and Anti-Enzymatic Potential
Various N-substituted derivatives of the compound demonstrated antibacterial and anti-enzymatic properties, indicating their potential use in treating bacterial infections and modulating enzymatic activities. These properties were supported by hemolytic activity studies (Nafeesa et al., 2017).
Antimicrobial Activity
New compounds containing segments of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide demonstrated high antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
Cytotoxic Activity
Sulfonamide derivatives of this compound exhibited significant cytotoxic activity against breast and colon cancer cell lines, indicating potential as an anticancer agent (Ghorab et al., 2015).
Vibrational Spectroscopic Analysis
The compound's vibrational signatures were characterized through Raman and Fourier transform infrared spectroscopy. This research aids in understanding the compound's structural and electronic properties, which is crucial for its further development in various applications (Jenepha Mary et al., 2022).
Antibacterial Activity of Derivatives
Derivatives of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This indicates their potential utility in antibacterial treatments (Desai et al., 2008).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c22-20-10-5-4-7-18(20)17-21(26)23-11-6-16-29(27,28)25-14-12-24(13-15-25)19-8-2-1-3-9-19/h1-5,7-10H,6,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXQGARGJMPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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